(4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a pentan-3-ylcarbamoyl group
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, [4-(3-Pentanylcarbamoyl)phenyl]boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the phenyl ring attached to it) from boron to a metal catalyst, typically palladium . The palladium then facilitates the coupling of this group with an electrophilic carbon in another molecule .
Biochemical Pathways
In the context of organic synthesis, the compound plays a crucial role in forming carbon-carbon bonds via the suzuki-miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
The compound’s molecular weight (23509 g/mol ) suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The result of [4-(3-Pentanylcarbamoyl)phenyl]boronic acid’s action in a Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants used in the reaction .
Action Environment
The efficacy and stability of [4-(3-Pentanylcarbamoyl)phenyl]boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a base and is often performed in water or alcohol solvents . The reaction is also usually conducted under mild conditions, which can be beneficial for the stability of the boronic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid typically involves the reaction of 4-bromoaniline with pentan-3-yl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron under Suzuki-Miyaura coupling conditions to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbamoyl group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products:
Oxidation: 4-(Pentan-3-ylcarbamoyl)phenol.
Reduction: 4-(Pentan-3-ylamino)phenylboronic acid.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
(4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the carbamoyl group, making it less versatile in certain applications.
4-Formylphenylboronic Acid: Contains a formyl group instead of a carbamoyl group, leading to different reactivity and applications.
3-Pyridylboronic Acid: Features a pyridine ring, offering different electronic properties and binding affinities.
Uniqueness: (4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid is unique due to the presence of the pentan-3-ylcarbamoyl group, which enhances its solubility and reactivity. This structural feature allows for more diverse applications in organic synthesis and medicinal chemistry compared to its simpler counterparts .
Properties
IUPAC Name |
[4-(pentan-3-ylcarbamoyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-3-11(4-2)14-12(15)9-5-7-10(8-6-9)13(16)17/h5-8,11,16-17H,3-4H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQGCBCLYZDJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC(CC)CC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.